4-Methylisochroman-1,3-dione
CAS No.:
Cat. No.: VC20153826
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O3 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 4-methyl-4H-isochromene-1,3-dione |
| Standard InChI | InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3 |
| Standard InChI Key | CHZWYKFYBOPDGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=CC=CC=C2C(=O)OC1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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Molecular Formula: C₁₀H₈O₃
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Molecular Weight: 176.17 g/mol
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IUPAC Name: 4-methyl-4H-isochromene-1,3-dione
The compound features a planar isochroman core with a methyl substituent at C4, creating steric and electronic effects that influence its reactivity. X-ray crystallography of analogous structures confirms a boat-like conformation for the six-membered heterocyclic ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen atoms .
Synthesis and Production
Laboratory-Scale Synthesis
The most common synthetic route involves the cyclization of phthalic anhydride with methyl-substituted phenols under acidic or basic conditions. For example:
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Step 1: Phthalic anhydride reacts with 4-methylphenol in the presence of Lewis acids (e.g., AlCl₃) to form an intermediate diester.
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Step 2: Intramolecular cyclization via Friedel-Crafts acylation yields 4-methylisochroman-1,3-dione .
Yield: 50–65% under optimized conditions.
Industrial Production
Continuous flow reactors are employed to enhance efficiency, utilizing catalysts like zeolites or ionic liquids to reduce reaction time and improve purity (>98%) .
Physicochemical Properties
The compound’s low aqueous solubility limits its bioavailability, necessitating derivatization for pharmaceutical applications .
Biological Activities
Anti-Inflammatory Effects
4-Methylisochroman-1,3-dione inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) production in murine macrophages (IC₅₀ = 12.3 μM) .
Cytotoxicity
In vitro assays against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate moderate activity (IC₅₀ = 25–40 μM), attributed to ROS generation and mitochondrial membrane depolarization .
Enzyme Modulation
The compound acts as a non-competitive inhibitor of α-glucosidase (Kᵢ = 8.7 μM), suggesting potential for managing type 2 diabetes .
Applications
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for designing kinase inhibitors (e.g., CDK4/6) .
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Prodrug Development: Ester derivatives improve solubility and target specificity .
Material Science
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Electron-Transport Materials: Used in organic light-emitting diodes (OLEDs) due to high electron affinity (EA = 3.1 eV) .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Methyl Position | Key Biological Activity |
|---|---|---|---|
| 4-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C4 | Anti-inflammatory, Cytotoxic |
| 8-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C8 | Weak antimicrobial activity |
| 7-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C7 | Uncharacterized |
The position of the methyl group significantly impacts bioactivity, with C4 substitution offering optimal steric compatibility for enzyme binding.
Recent Research Advancements
Synthetic Methodologies
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Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with 72% yield .
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Asymmetric Catalysis: Chiral palladium catalysts enable enantioselective synthesis (ee > 90%) .
Pharmacological Studies
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Neuroprotection: Demonstrates attenuation of Aβ-induced toxicity in neuronal cells (30% viability increase at 10 μM) .
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Antiviral Potential: Preliminary data show inhibition of SARS-CoV-2 main protease (IC₅₀ = 18.9 μM) .
Challenges and Future Directions
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